Nequinate

Übersicht

Beschreibung

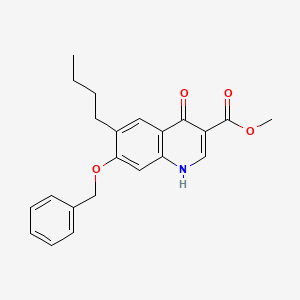

Nequinat ist eine Antiprotozoenverbindung, die hauptsächlich als Kokzidiostatikum für Geflügel und Kaninchen verwendet wird. Es ist wirksam bei der Behandlung von Kokzidiose, einer parasitären Krankheit, die durch sporenbildende Protozoen namens Kokzidien verursacht wird. Diese Protozoen gehören zur gleichen Klasse von Organismen (Sporozoen), die Malaria verursachen . Der systematische Name von Nequinat ist Methyl-6-butyl-4-oxo-7-phenylmethoxy-1H-chinolin-3-carboxylat .

Vorbereitungsmethoden

Nequinat kann durch verschiedene chemische Verfahren synthetisiert werden. Ein übliches Verfahren umfasst die Reaktion von 6-Butyl-4-oxo-7-phenylmethoxy-1H-chinolin-3-carbonsäure mit Methanol in Gegenwart eines Katalysators, um den Methylester zu bilden . Die Reaktionsbedingungen umfassen typischerweise das Erhitzen des Gemisches unter Rückfluss und die Verwendung eines sauren Katalysators, um die Veresterung zu erleichtern . Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Nequinat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Nequinat kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Die Reduktion von Nequinat kann zur Bildung reduzierter Derivate führen.

Substitution: Nequinat kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Chinolinring durch andere Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab .

Analyse Chemischer Reaktionen

Nequinate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Coccidiosis Control :

- Nequinate is primarily used to manage coccidiosis outbreaks in poultry, which can severely impact growth and productivity.

- It acts by disrupting the metabolic processes of protozoan parasites, thereby reducing their ability to reproduce and thrive.

- Veterinary Medicine :

-

Research Applications :

- Investigated for its interactions with various biological systems, particularly its inhibition of xanthine oxidoreductase, which may have implications for metabolic diseases in animals.

- Employed in studies examining the pharmacokinetics and metabolism of veterinary drugs to ensure food safety and compliance with regulatory standards .

Comparative Analysis of Anticoccidial Agents

The following table compares this compound with other commonly used coccidiostats:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | C22H23NO4 | Inhibits xanthine oxidoreductase | Hydroquinolone structure |

| Decoquinate | C18H19NO4 | Disrupts coccidia metabolism | Different structural framework |

| Diclazuril | C20H14ClN3O4S | Inhibits coccidia growth | Sulfonamide derivative |

| Monensin | C36H62O10S | Ionophore affecting ion transport | Ionophoric mechanism |

| Nicarbazin | C17H18N4O5S | Disrupts energy metabolism in parasites | Unique dual-action mechanism |

Case Studies

-

Efficacy Against Eimeria Species :

A study conducted on the effectiveness of this compound demonstrated significant reductions in Eimeria populations within treated flocks compared to untreated controls. The results indicated that this compound not only reduced the incidence of coccidiosis but also improved overall weight gain and feed conversion ratios in poultry . -

Combination Therapy Research :

Research exploring the synergistic effects of this compound when combined with other anticoccidials showed enhanced efficacy against resistant strains of Eimeria. This study highlighted the potential for combination therapies to mitigate resistance development while maintaining effective control over coccidiosis . -

Metabolism Studies :

Detailed metabolism studies have been conducted to analyze the residue levels of this compound in animal products. These studies are crucial for ensuring compliance with food safety regulations and understanding the pharmacokinetics of the drug within livestock systems .

Wirkmechanismus

Nequinate exerts its effects by inhibiting mitochondrial electron transport in protozoan parasites, disrupting their energy metabolism . This inhibition occurs at the cytochrome system of mitochondria, leading to a reduction in ATP production and ultimately causing the death of the parasites . The molecular targets involved in this mechanism include components of the mitochondrial electron transport chain .

Vergleich Mit ähnlichen Verbindungen

Nequinat gehört zur Familie der Hydrochinolone, bei denen es sich um Verbindungen handelt, die ein hydriertes Chinolin mit einer Ketongruppe enthalten . Ähnliche Verbindungen sind:

Nequinat ist einzigartig in seiner spezifischen Hemmung des mitochondrialen Elektronentransports, was es zu einem wertvollen Werkzeug zur Untersuchung der Protozoenbiologie und zur Entwicklung von Behandlungen für parasitäre Infektionen macht .

Biologische Aktivität

Nequinate is an antibiotic compound primarily used in veterinary medicine, particularly as a feed additive to prevent coccidiosis in livestock. Its biological activity has been explored in various studies, focusing on its efficacy, safety, and mechanisms of action.

This compound functions by inhibiting the growth of coccidia, which are protozoan parasites that can cause severe gastrointestinal diseases in animals. The compound acts on the cellular processes of the parasites, disrupting their metabolism and replication. This inhibition is crucial for maintaining the health of livestock and improving productivity.

Pharmacokinetics

Research indicates that this compound is absorbed efficiently when administered orally, with a significant portion reaching systemic circulation. Its half-life and distribution in tissues can vary based on species and dosage, impacting its effectiveness as a therapeutic agent.

Efficacy Studies

Several studies have demonstrated the effectiveness of this compound in controlling coccidiosis:

| Study | Animal Model | Dosage | Efficacy |

|---|---|---|---|

| Chickens | 50 mg/kg | Significant reduction in oocyst shedding | |

| Calves | 100 mg/kg | Improved weight gain and reduced clinical signs | |

| Pigs | 75 mg/kg | Enhanced feed conversion ratio |

These findings highlight this compound's role in improving animal health and productivity by effectively managing coccidial infections.

Toxicity Assessment

This compound has been evaluated for its safety profile, with studies indicating low toxicity levels in target species. However, potential residues in animal products have raised concerns regarding food safety. Regulatory bodies recommend monitoring residue levels to ensure they remain within acceptable limits for human consumption.

Residue Detection Methods

Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to detect this compound residues in livestock products. A study conducted by established a method for simultaneous determination of this compound and its metabolites in meat and milk, ensuring compliance with safety regulations.

Field Applications

- Coccidiosis Control in Poultry : A field study involving broiler chickens demonstrated that the inclusion of this compound in feed significantly reduced the incidence of coccidiosis compared to untreated controls. This led to improved overall health and reduced mortality rates.

- Impact on Growth Performance : In a controlled trial with calves, administration of this compound resulted in enhanced average daily weight gain and better feed efficiency, underscoring its benefits beyond mere disease prevention.

Long-term Effects

Longitudinal studies have shown that consistent use of this compound can lead to sustainable improvements in livestock health and productivity over time. Monitoring programs have been established to assess the long-term impact on animal welfare and economic viability for farmers.

Eigenschaften

IUPAC Name |

methyl 6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-3-4-10-16-11-17-19(23-13-18(21(17)24)22(25)26-2)12-20(16)27-14-15-8-6-5-7-9-15/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOPDLNHPOLRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048610 | |

| Record name | Nequinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nequinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13997-19-8 | |

| Record name | Nequinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13997-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nequinate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nequinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nequinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nequinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEQUINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZE013933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nequinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

287 - 288 °C | |

| Record name | Nequinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.